molecular formula C29H40N8O2 B8196032 Tlr7/8-IN-1

Tlr7/8-IN-1

Cat. No.: B8196032
M. Wt: 532.7 g/mol
InChI Key: OXDQXRVWDYGAHX-SAVAPUMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tlr7/8-IN-1 is a small molecule agonist that targets Toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogen-associated molecular patterns and initiating immune responses. Activation of Toll-like receptors 7 and 8 triggers a cascade of immune responses, including the production of cytokines and chemokines, which are essential for mounting an effective immune response against infections and tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tlr7/8-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Tlr7/8-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Tlr7/8-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the activation of Toll-like receptors 7 and 8 and their downstream signaling pathways.

    Biology: Employed in research to understand the role of Toll-like receptors in immune responses and their involvement in various diseases.

    Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, chronic infections, and autoimmune diseases due to its ability to modulate immune responses.

    Industry: Utilized in the development of vaccines and adjuvants to enhance the efficacy of immunizations

Mechanism of Action

Tlr7/8-IN-1 exerts its effects by binding to Toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells. Upon binding, the compound triggers the activation of these receptors, leading to the induction of a Th1 type innate immune response. This involves the production of pro-inflammatory cytokines and chemokines, which help in the activation and recruitment of immune cells to the site of infection or tumor .

The molecular targets of this compound include the Toll-like receptors themselves, as well as downstream signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs). These pathways play a crucial role in mediating the immune response and promoting the destruction of pathogens and tumor cells .

Comparison with Similar Compounds

Uniqueness of Tlr7/8-IN-1: this compound is unique in its ability to simultaneously target both Toll-like receptors 7 and 8, providing a broader range of immune activation compared to compounds that target only one receptor. This dual targeting enhances its potential as an immunotherapeutic agent and makes it a valuable tool for studying the complex interactions between these receptors and the immune system .

Properties

IUPAC Name

(3S)-N-[4-[[5-(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]methyl]-1-bicyclo[2.2.2]octanyl]morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N8O2/c1-19-14-25(21-15-31-35(3)26(21)32-19)36-12-4-24-22(16-36)20(2)34-37(24)18-28-5-8-29(9-6-28,10-7-28)33-27(38)23-17-39-13-11-30-23/h14-15,23,30H,4-13,16-18H2,1-3H3,(H,33,38)/t23-,28?,29?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDQXRVWDYGAHX-SAVAPUMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)N3CCC4=C(C3)C(=NN4CC56CCC(CC5)(CC6)NC(=O)C7COCCN7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C=NN(C2=N1)C)N3CCC4=C(C3)C(=NN4CC56CCC(CC5)(CC6)NC(=O)[C@@H]7COCCN7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.